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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorotoluene

Cat. No.: B1329407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details
Chemical Identity:

Name: 2,3,5,6-Tetrafluorotoluene

Synonym: 1,2,4,5-Tetrafluoro-3-methylbenzene[1]

CAS Number: 5230-78-4[1]

Chemical Structure:

Molecular Formula: C₇H₄F₄[1]

Molecular Weight: 164.10 g/mol

SMILES: CC1=C(F)C(F)=CC(F)=C1F[1]

InChI Key: POMGTQLCZJZYAM-UHFFFAOYSA-N[1]
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Structure: 

Image Source: PubChem CID 78896

Physicochemical and Spectroscopic Data
The following tables summarize key physical and spectroscopic properties of 2,3,5,6-
tetrafluorotoluene.

Table 1: Physical Properties

Property Value Reference

Molecular Weight 164.10 g/mol PubChem CID 78896

Appearance Not specified; likely a liquid
Inferred from related

compounds

Boiling Point Not definitively found -

Melting Point Not definitively found -

Density Not definitively found -

Table 2: Spectroscopic Data
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Spectrum Data Reference

¹H NMR

Signals corresponding to the

methyl and aromatic protons

are expected. Specific

chemical shifts and coupling

constants are not readily

available in the searched

literature.

-

¹³C NMR

Signals for the methyl carbon

and the aromatic carbons are

expected, with characteristic

C-F coupling. Specific data is

not readily available.

-

¹⁹F NMR

A spectrum of a reaction

mixture containing 2,3,5,6-

tetrafluorotoluene shows a

signal for the compound, but

the specific chemical shift is

not isolated and reported.

Supplementary Material for a

Chemistry Communication

IR

FTIR spectra are available

through databases such as

SpectraBase, showing

characteristic C-F and

aromatic C-H stretching

frequencies.

PubChem CID 78896

Mass Spec
Expected molecular ion peak

(M+) at m/z 164.02.
PubChem CID 78896

Synthesis and Reactivity
While a detailed, step-by-step synthesis protocol for 2,3,5,6-tetrafluorotoluene was not

explicitly found in the searched literature, its synthesis would likely involve the methylation of

1,2,4,5-tetrafluorobenzene or the fluorination of a suitable toluene derivative.
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The reactivity of polyfluorinated aromatic compounds is well-documented. The fluorine atoms

are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic

substitution. The methyl group is a potential site for free-radical halogenation.

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,3,5,6-tetrafluorotoluene is not

readily available in the public domain literature that was searched. However, a representative

experimental setup for a reaction involving this compound is described below.

NMR Tube Reaction of a Uranium(III) Complex with 2,3,5,6-Tetrafluorotoluene

This protocol is adapted from the supplementary information of a chemical communication and

describes the monitoring of a reaction in an NMR tube.

Objective: To observe the reaction between a uranium(III) benzyl complex (1-Bz) and 2,3,5,6-
tetrafluorotoluene over time using NMR spectroscopy.

Materials:

Uranium(III) benzyl complex (1-Bz) (0.025 g, 0.027 mmol)

2,3,5,6-Tetrafluorotoluene (4.4 mg, 3.29 µL, 0.027 mmol)

Tetrahydrofuran (THF), anhydrous (~0.7 mL)

J-Young NMR tube

Procedure:

In an inert atmosphere glovebox, charge a J-Young NMR tube with 0.025 g of the

uranium(III) benzyl complex (1-Bz).

Add approximately 0.7 mL of anhydrous tetrahydrofuran to dissolve the complex.

Using a microsyringe, add 3.29 µL of 2,3,5,6-tetrafluorotoluene to the NMR tube.
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Cap the J-Young tube securely and invert it multiple times to ensure thorough mixing of the

reactants.

For continuous mixing, attach the NMR tube to a mechanical rotator.

Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra at various time intervals over a 72-hour period to

monitor the progress of the reaction.

Observe and record any color changes in the reaction mixture. The reported reaction

changed color from green to purple, then to blue, and finally to light brown.

Applications in Drug Development and Medicinal
Chemistry
The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug

design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2]

While specific examples of drugs containing the 2,3,5,6-tetrafluorotoluene moiety were not

identified in the search, this compound serves as a valuable fluorinated building block.

The tetrafluorinated phenyl group can be introduced into larger molecules to modulate their

electronic and steric properties. The unique substitution pattern of 2,3,5,6-tetrafluorotoluene
makes it a useful synthon for creating more complex fluorinated aromatic compounds for

screening in drug discovery programs. Its derivatives, such as 2,3,5,6-tetrafluorophenol, are

known to be used in the synthesis of complex heterocyclic compounds and as building blocks

for novel drug candidates.[2]

Visualizations

Experimental Workflow: NMR Tube Reaction Monitoring

Preparation in Glovebox Reaction Setup Analysis

Charge J-Young tube with
Uranium(III) benzyl complex Add anhydrous THF Add 2,3,5,6-tetrafluorotoluene Cap and mix by inversion Continuous mixing on rotator Acquire 1H, 11B, 19F NMR spectra

at various time points (0-72h) Record color changes

Click to download full resolution via product page
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Caption: Workflow for monitoring the reaction of a uranium complex with 2,3,5,6-
tetrafluorotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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